2-n-Propylthiobenzyl alcohol
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Overview
Description
2-n-Propylthiobenzyl alcohol is an organic compound characterized by the presence of a thiol group attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Propylthiobenzyl alcohol typically involves the reaction of benzyl chloride with sodium propylthiolate. This reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
C6H5CH2Cl+NaSPr→C6H5CH2SPr+NaCl
where Pr represents the propyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-n-Propylthiobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Benzyl derivatives with different functional groups.
Scientific Research Applications
2-n-Propylthiobenzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-n-Propylthiobenzyl alcohol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Benzyl alcohol: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-n-Propylthiobenzyl chloride: Contains a chloride group instead of a hydroxyl group, leading to different reactivity.
Thiobenzyl alcohol: Similar structure but with different alkyl groups attached to the thiol group.
Uniqueness: 2-n-Propylthiobenzyl alcohol is unique due to the presence of both a thiol and a benzyl alcohol group, providing a combination of reactivity and functionality not found in many other compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Properties
IUPAC Name |
(2-propylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSOYRAJKRUEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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